11beta-Prostaglandin F2alpha-d4

Description

Contextualization within Eicosanoid and Lipid Mediator Research

11β-Prostaglandin F2α belongs to the eicosanoid family, a large group of signaling molecules derived from the metabolism of 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most common precursor. frontiersin.orgcambridge.orgnih.gov Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are potent lipid mediators that regulate a vast array of physiological and pathological processes. frontiersin.orgnih.gov They are not typically stored within cells but are rapidly synthesized and released in response to specific stimuli. frontiersin.org

Research into eicosanoids is crucial for understanding and developing treatments for numerous conditions, including inflammation, cardiovascular diseases, cancer, and asthma. cambridge.orgnih.goveicosanoidsresearchfoundation.org Prostaglandins, in particular, are involved in processes like pain, fever, and the regulation of blood flow. nih.govnih.gov 11β-PGF2α is a specific, biologically active metabolite of Prostaglandin (B15479496) D2 (PGD2), formed by the action of an aldo-keto reductase enzyme. caymanchem.combiomol.com The ability to accurately measure specific prostaglandins like 11β-PGF2α is fundamental to deciphering their precise roles within the complex network of lipid mediators.

Principles and Utility of Deuterated Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis aims to measure the exact concentration of a substance in a biological sample, a task complicated by the complexity of matrices like blood or urine and the potential for analyte loss during sample preparation. creative-proteomics.comrsc.org The stable isotope dilution method, which employs deuterated internal standards, is a gold-standard technique to overcome these challenges, particularly in mass spectrometry. lipidmaps.org

Principles of Deuterated Internal Standards: The core principle is to add a known quantity of a stable isotope-labeled version of the analyte (the internal standard, e.g., 11β-PGF2α-d4) to the sample at the beginning of the analytical process. rsc.orglipidmaps.org This standard is chemically identical to the endogenous analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). Because they are chemically identical, the internal standard and the endogenous analyte exhibit the same behavior during extraction, purification, and ionization in the mass spectrometer. caymanchem.com However, their mass difference allows the mass spectrometer to detect and measure them as two distinct entities. By comparing the signal intensity of the endogenous analyte to that of the known amount of internal standard, analysts can calculate the original concentration of the analyte with high precision and accuracy, as any experimental variations will affect both compounds equally and be canceled out in the ratio. lipidmaps.orgnih.gov

Interactive Data Table: Utility of Deuterated Internal Standards

| Feature | Description | Benefit in Quantitative Bioanalysis |

|---|---|---|

| Chemical Identity | The deuterated standard is chemically and structurally analogous to the target analyte. lipidmaps.org | Ensures identical behavior during sample extraction, processing, and chromatographic separation, minimizing quantification errors. |

| Mass Difference | Substitution of hydrogen with deuterium atoms creates a distinct mass-to-charge (m/z) ratio. | Allows for separate detection and quantification from the endogenous analyte by the mass spectrometer. |

| Correction for Variability | The ratio of the analyte to the internal standard is measured. | Compensates for analyte loss during sample preparation and corrects for variations in instrument response or ion suppression. lipidmaps.orgnih.govnih.gov |

| Increased Accuracy | Provides a more reliable measurement than external calibration methods. lipidmaps.org | Leads to highly accurate and precise determination of the absolute concentration of the target analyte. creative-proteomics.com |

Evolution of Research Applications for 11beta-Prostaglandin F2alpha-d4

The use of 11β-Prostaglandin F2alpha-d4 has evolved alongside our understanding of its non-deuterated counterpart's biological significance. Initially, its primary use was in foundational studies to quantify 11β-PGF2α as a metabolite of PGD2, helping to map the metabolic pathways of prostaglandins. caymanchem.combiomol.com

More recently, research has focused on the role of 11β-PGF2α in specific diseases, elevating the importance of its accurate measurement using 11β-PGF2α-d4. A significant application is in the study of mast cell activation disorders, such as systemic mastocytosis. researchgate.netmayocliniclabs.com In these conditions, activated mast cells release large amounts of mediators, including PGD2, which is then metabolized to 11β-PGF2α. The major urinary metabolite of 11β-PGF2α, called 2,3-dinor-11β-PGF2α, has been established as a key clinical biomarker for diagnosing and monitoring mast cell activation. mayocliniclabs.comnih.govmayocliniclabs.com Studies have shown that measuring the ratio of this metabolite in urine during a symptomatic episode compared to a baseline level can help confirm a diagnosis. researchgate.netnih.gov

Furthermore, research has implicated 11β-PGF2α in cancer biology. For instance, studies in breast cancer have shown that 11β-PGF2α, produced by the enzyme AKR1C3, can stimulate the prostaglandin F (FP) receptor. caymanchem.comnih.gov This stimulation can trigger signaling pathways that promote cancer cell survival. nih.gov The use of 11β-PGF2α-d4 as an internal standard is critical for the precise measurements needed in such cellular and clinical studies to elucidate these complex mechanisms.

Interactive Data Table: Research Findings Utilizing 11β-Prostaglandin F2alpha Quantification

| Research Area | Finding | Significance |

|---|---|---|

| Metabolism | 11β-PGF2α is a primary metabolite of PGD2, formed via an NADPH-dependent aldo-keto reductase. caymanchem.com | Elucidated a key step in the metabolic pathway of prostaglandins. |

| Mast Cell Disorders | The urinary metabolite 2,3-dinor-11β-PGF2α is elevated in patients with systemic mastocytosis. researchgate.netmayocliniclabs.com An acute-to-baseline ratio of ≥1.31 is consistent with mast cell activation. nih.gov | Established a non-invasive biomarker for the diagnosis of mast cell activation syndrome. |

| Breast Cancer | 11β-PGF2α can activate the FP receptor in breast cancer cells, leading to increased cell viability and expression of proteins associated with cancer progression (e.g., Slug). caymanchem.comnih.gov | Identified a potential pathway through which prostaglandin metabolism contributes to cancer cell survival. |

| Anaphylaxis Research | A liquid chromatography-mass spectrometry (LC-MS) method was developed and validated using 11β-PGF2α-d4 to accurately measure urinary 11β-PGF2α as a potential biomarker for anaphylaxis. concordia.ca | Provides a validated tool for clinical studies investigating new biomarkers for severe allergic reactions. |

Structure

3D Structure

Properties

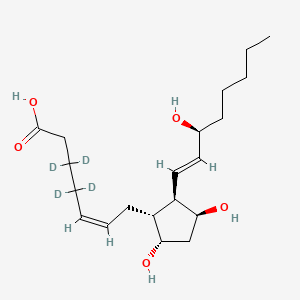

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-SGSFECARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Characteristics of 11beta Prostaglandin F2alpha Relevant to Research

Biosynthetic Pathways and Enzymatic Formation

Formation from Prostaglandin (B15479496) D2 via Aldehyde Reductase (Aldo-Keto Reductase 1C3/PGF Synthase)

The primary enzymatic pathway for the formation of 11beta-Prostaglandin F2alpha (11β-PGF2α) involves the stereospecific reduction of Prostaglandin D2 (PGD2). proteopedia.orgnih.gov This conversion is catalyzed by an NADPH-dependent 11-ketoreductase enzyme. nih.gov A key enzyme responsible for this reaction is Aldo-Keto Reductase 1C3 (AKR1C3), which is also known as Prostaglandin F synthase. proteopedia.orgnih.govfrontiersin.org

AKR1C3 exhibits dual functionality, catalyzing the reduction of Prostaglandin H2 (PGH2) to Prostaglandin F2α (PGF2α) and, more efficiently, the conversion of PGD2 to 11β-PGF2α. frontiersin.orgresearchgate.netnih.gov This prevents the non-enzymatic conversion of PGD2 to J-series prostaglandins (B1171923) like PGJ2. frontiersin.orgresearchgate.net The enzyme is found in various human tissues, and its activity is crucial in pathways where PGD2 is abundant, such as in mast cells and immune cells. nih.gov Studies in bovine tissues have shown high 11-ketoreductase activity in the liver, lung, and spleen. nih.gov While multiple reductases may exist, the activity in the lung and spleen has been specifically attributed to Prostaglandin F synthase. nih.gov

Involvement of the 15-Hydroxy Prostaglandin Dehydrogenase Pathway

Once formed, 11β-PGF2α is a substrate for the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, which is a major route for the catabolism of prostaglandins. nih.gov This NAD+-dependent enzymatic pathway initiates the biological inactivation of prostaglandins by oxidizing the hydroxyl group at the C-15 position. nih.govoup.com Research using cell-free supernatants from various animal tissues demonstrated that 11β-PGF2α is actively transformed by the 15-PGDH pathway, forming 15-keto and subsequently 13,14-dihydro-15-keto metabolites. nih.gov The rate of this transformation is approximately one-third of that for its isomer, PGF2α, indicating that while it is a substrate, its metabolism is slower. nih.gov This pathway is critical for regulating the local concentration and activity of 11β-PGF2α.

Non-Enzymatic Generation and Isoprostane Formation from Arachidonic Acid

In addition to enzymatic synthesis, 11β-PGF2α can be generated non-enzymatically through the free radical-catalyzed peroxidation of arachidonic acid. scbt.comresearchgate.net This process leads to the formation of a series of prostaglandin isomers known as isoprostanes. 11β-PGF2α is classified as an F2-isoprostane. psu.eduscbt.com The formation of isoprostanes is considered a reliable marker of oxidative stress in vivo. researchgate.net This non-enzymatic pathway provides a distinct source of 11β-PGF2α that is independent of the cyclooxygenase (COX) enzymes, which are typically required for the initial formation of prostaglandin precursors like PGH2.

Metabolic Disposition and Excretion Pathways

Formation of Downstream Metabolites (e.g., 2,3-dinor-11beta-Prostaglandin F2alpha)

Following its formation and initial catabolism via the 15-PGDH pathway, 11β-PGF2α undergoes further metabolism. A major downstream metabolite is 2,3-dinor-11beta-Prostaglandin F2alpha. aaaai.orgcaymanchem.com This metabolite is formed through beta-oxidation, which shortens the carboxylic acid side chain by two carbon atoms. PGD2 is unstable and is rapidly metabolized to 11β-PGF2α and subsequently to more stable metabolites like 2,3-dinor-11β-PGF2α. aaaai.org The measurement of this dinor metabolite in urine is often used as a sensitive and reliable indicator of systemic PGD2 production and mast cell activation, as it remains elevated for longer periods than its precursors. aaaai.orgcaymanchem.comnih.govmedchemexpress.com

Glucuronidation and Urinary Elimination

The final step in the metabolic clearance of 11β-PGF2α and its metabolites is conjugation, primarily with glucuronic acid, to increase their water solubility and facilitate their elimination from the body via the kidneys. researchgate.net Studies have shown that a significant portion of F2-isoprostanes are excreted in human urine as glucuronide conjugates. researchgate.net The measurement of 11β-PGF2α and its major metabolite, 2,3-dinor-11β-PGF2α, in urine is a common noninvasive method to assess in vivo PGD2 synthesis and mast cell activity. mayocliniclabs.comnih.govresearchgate.net The levels of these metabolites are often normalized to creatinine (B1669602) concentrations to account for variations in urine dilution. mayocliniclabs.com

Data Tables

Table 1: Key Enzymes in 11beta-Prostaglandin F2alpha Formation and Metabolism

| Enzyme | Alias | Function | Cofactor |

| Aldo-Keto Reductase 1C3 | AKR1C3; PGF Synthase; Type 5 17β-HSD | Converts PGD2 to 11β-PGF2α | NADPH |

| 15-Hydroxyprostaglandin Dehydrogenase | 15-PGDH | Oxidizes 11β-PGF2α to 15-keto-11β-PGF2α | NAD+ |

Table 2: Major Metabolites of Prostaglandin D2 Pathway

| Compound | Precursor | Significance |

| 11beta-Prostaglandin F2alpha | Prostaglandin D2 | Initial, biologically active metabolite. nih.govnih.gov |

| 2,3-dinor-11beta-Prostaglandin F2alpha | 11beta-Prostaglandin F2alpha | Stable, downstream metabolite used as a urinary biomarker for PGD2 production and mast cell activation. aaaai.orgcaymanchem.com |

Receptor Pharmacology and Downstream Signaling in Research Models

11β-Prostaglandin F2alpha (11β-PGF2α), an isomer of Prostaglandin F2α (PGF2α), is a biologically active lipid mediator formed from Prostaglandin D2 (PGD2) through the action of aldo-keto reductase enzymes like AKR1C3. nih.govnih.gov Its role in various physiological and pathological processes is dictated by its interaction with specific prostanoid receptors and the subsequent activation of intracellular signaling cascades. The deuterated form, 11β-Prostaglandin F2alpha-d4, is a valuable tool in research, particularly in mass spectrometry-based studies, for the accurate quantification of its endogenous, non-deuterated counterpart. The underlying receptor pharmacology and signaling modulation are identical for both the deuterated and non-deuterated forms.

Prostanoid Receptor Agonism and Binding Affinity in Experimental Systems

The biological actions of 11β-PGF2α are initiated by its binding to and activation of prostanoid receptors, a family of G protein-coupled receptors (GPCRs). guidetopharmacology.org Research has characterized 11β-PGF2α as a potent agonist at the Prostaglandin F receptor (FP receptor). nih.govnih.gov

Comparative studies in various experimental systems have elucidated the receptor profile of 11β-PGF2α, often in parallel with its parent compound, PGD2. In preparations containing the FP receptor, such as the cat iris sphincter, 11β-PGF2α acts as a full agonist with a potency comparable to that of PGD2. nih.govnih.gov Specifically, its p[A50] value, a measure of potency, was determined to be 7.35 in this system. nih.govnih.gov It also demonstrates similar potency to PGD2 at the Thromboxane A2 receptor (TP receptor) in guinea-pig aorta. nih.govnih.gov

However, its activity at other prostanoid receptors is markedly different. At the Prostaglandin D2 receptor (DP receptor), where PGD2 is a full agonist, 11β-PGF2α is significantly less potent, by approximately 30 to 60-fold. nih.govnih.gov This suggests that the metabolic conversion of PGD2 to 11β-PGF2α represents a significant inactivation step concerning DP receptor-mediated signaling. nih.gov While it shows some efficacy at EP1 and EP2 receptors, its potency is very low. nih.govnih.gov Furthermore, experimental data indicates that 11β-PGF2α has no affinity for IP receptors found on human platelets. nih.govnih.gov

This interactive table summarizes the receptor profile and relative potency of 11β-Prostaglandin F2alpha in various experimental models. Click on the headers to sort the data.

| Receptor | Experimental System | Agonist Activity | Potency (p[A50]) of 11β-PGF2α | Comparative Potency Notes | Reference |

|---|---|---|---|---|---|

| FP Receptor | Cat Iris Sphincter | Full Agonist | 7.35 ± 0.09 | Comparable in potency to PGD2 (p[A50] 7.15 ± 0.19). Induces contraction with an EC50 value of 0.045 µM. | nih.govnih.govcaymanchem.com |

| TP Receptor | Guinea-Pig Aorta | Agonist | 6.00 ± 0.07 | Similar potency to PGD2 (p[A50] 6.24 ± 0.08). | nih.govnih.gov |

| DP Receptor | Human Platelets, Rabbit Jugular Vein | Weak Agonist | Not specified | Approximately 30-60 fold less potent than PGD2. | nih.govnih.gov |

| EP1 Receptor | Guinea-Pig Oesophageal Muscularis Mucosa | Low Potency Agonist | Not specified | Demonstrated 2000-3000 fold lower potency than PGE2. | nih.govnih.gov |

| EP2 Receptor | Cat Trachea | Low Potency Agonist | Not specified | 3500 fold less potent than PGE2. | nih.govnih.gov |

| IP Receptor | Human Platelets | No Affinity | Not applicable | No agonist action observed at 10 µM. | nih.govnih.gov |

Cellular Signaling Pathway Modulation (e.g., ERK, CREB phosphorylation) in Cell Line Studies

The interaction of 11β-PGF2α with its primary receptor, the FP receptor, triggers specific downstream signaling pathways that influence cellular behavior. nih.gov Studies using cell line models, particularly in the context of cancer research, have begun to map these intracellular events.

A key signaling axis activated by 11β-PGF2α is the mitogen-activated protein kinase (MAPK) pathway. nih.gov In breast cancer cell lines (MCF-7) engineered to express the FP receptor (MCF-FP), treatment with 11β-PGF2α at concentrations of 0.1 and 1 µM leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). nih.govcaymanchem.com This activation of the ERK pathway is a critical step in transmitting the signal from the cell surface to the nucleus. nih.gov

Concurrently, 11β-PGF2α treatment also induces the phosphorylation of the cAMP Response Element-Binding protein (CREB). nih.govnih.govcaymanchem.com The phosphorylation of both ERK and CREB through the FP receptor culminates in the induction of the transcription factor Slug. nih.govnih.gov The upregulation of Slug has been linked to decreased chemosensitivity in these breast cancer cell models, suggesting that the signaling cascade initiated by 11β-PGF2α can promote carcinoma cell survival. nih.govfrontiersin.org This Gq-coupled FP receptor signaling can also attenuate the activity of Peroxisome Proliferator-Activator Receptor gamma (PPARγ) through inhibitory phosphorylation, further contributing to cell proliferation. nih.gov

This interactive table details the observed effects of 11β-Prostaglandin F2alpha on cellular signaling pathways in specific cell line models. Click on the headers to sort the data.

| Cell Line | Receptor | Signaling Molecule | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|---|---|

| MCF-7 (FP-expressing) | FP Receptor | ERK (Extracellular signal-Regulated Kinase) | Increased Phosphorylation | Induction of Slug expression | nih.govnih.govcaymanchem.com |

| MCF-7 (FP-expressing) | FP Receptor | CREB (cAMP Response Element-Binding protein) | Increased Phosphorylation | Induction of Slug expression | nih.govnih.govcaymanchem.com |

| MCF-7 (FP-expressing) | FP Receptor | Slug (Transcription Factor) | Increased Expression | Decreased chemosensitivity, increased cell viability | nih.govnih.govfrontiersin.org |

| Prostate cells | FP Receptor | PI3K/Akt | Activation of Pathway | Promotion of cell proliferation | frontiersin.org |

Applications of 11beta Prostaglandin F2alpha Quantification in Disease Research

Research on Mast Cell Activation and Related Disorders

Mast cells are key players in allergic and inflammatory responses, releasing a host of potent chemical mediators upon activation. PGD2 is one of the most abundant of these mediators, and its downstream metabolite, 11β-PGF2α, provides a reliable window into mast cell activity in vivo.

Investigation of Systemic Mastocytosis Biomarker Profiles

Systemic mastocytosis (SM) is a rare disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues. Research has demonstrated that the quantification of urinary PGD2 metabolites, such as 11β-PGF2α (often measured as its derivative 2,3-dinor-11β-PGF2α), is a highly sensitive and specific method for diagnosing and monitoring SM. nih.govmastcellaction.orgmayocliniclabs.commayocliniclabs.com

Studies have shown that patients with systemic mastocytosis excrete markedly increased amounts of PGD2 metabolites in their urine. nih.govaaaai.org In fact, the measurement of these metabolites has been found to be a more sensitive diagnostic indicator than the quantification of histamine (B1213489) or its metabolites. nih.gov One study involving 17 patients with histologically confirmed mastocytosis found that in all urine samples with elevated levels of the histamine metabolite N-tele-methylhistamine, the increase in the PGD2 metabolite was substantially greater. nih.gov Furthermore, some patients with normal histamine metabolite levels still showed significant elevations in the PGD2 metabolite, highlighting its superior sensitivity. nih.gov

| Biomarker | Correlation with Mast Cell Burden | Diagnostic Sensitivity |

| 11β-Prostaglandin F2α | High | High |

| N-methyl histamine | Moderate | Moderate to High |

| Serum Tryptase | High | Moderate |

This table summarizes the general findings from multiple research studies on the utility of different biomarkers in systemic mastocytosis.

Studies on Mast Cell Activation Syndrome Pathophysiology

Mast Cell Activation Syndrome (MCAS) is a condition where patients experience recurrent episodes of severe systemic symptoms due to the release of mast cell mediators, without the clonal proliferation of mast cells seen in systemic mastocytosis. aaaai.orgnih.gov The quantification of 11β-PGF2α has been instrumental in understanding the pathophysiology of MCAS.

Elevated levels of 11β-PGF2α are frequently observed in patients with MCAS and have been shown to correlate with specific symptoms, particularly flushing. nih.gov This finding underscores the role of PGD2 in the clinical presentation of MCAS. While other cells like platelets and macrophages can produce PGD2, they do so at levels 100 to 1000 times lower than mast cells, making elevated urinary PGD2 metabolites a strong indicator of mast cell activation. aaaai.org

In MCAS, unlike in anaphylaxis where PGD2 metabolites return to baseline after the event, these levels can remain chronically elevated due to persistently active mast cells. aaaai.org The measurement of urinary mast cell mediators, including 2,3-dinor 11β-PGF2α, is a key component in the diagnostic workup for MCAS. aaaai.orgnih.gov

A recent study highlighted the utility of measuring the ratio of acute to baseline levels of urinary 2,3-dinor 11β-PGF2α. nih.gov The study found that an elevated ratio of ≥ 1.31 was consistent with mast cell activation, with an average acute/baseline ratio of 7.28 in patients with suspected mast cell activation episodes that also had a significant increase in serum tryptase. nih.gov

Differential Diagnosis and Research on Mast Cell Mediator Release

For instance, very high levels of urinary 11β-PGF2α are more indicative of systemic mastocytosis, reflecting a larger mast cell burden. nih.gov In a study of 90 patients, a urinary 11β-PGF2α 24-hour excretion of over 3500 ng was strongly associated with bone marrow findings positive for atypical mast cells, aggregates, and the c-kit mutation, which are characteristic of mastocytosis. nih.gov

It is important to note that elevated levels of PGD2 metabolites are not entirely specific to mast cell disorders and can be seen in other conditions such as angioedema, diffuse urticaria, and certain myeloproliferative diseases. mayocliniclabs.commayocliniclabs.commayocliniclabs.com Therefore, the interpretation of these results must be done in the context of the patient's clinical presentation and other diagnostic findings.

Elucidation of Oxidative Stress Pathomechanisms

Oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The quantification of specific byproducts of oxidative damage is crucial for studying its role in disease pathogenesis.

Quantification of F2-Isoprostanes as Indicators of Lipid Peroxidation

F2-isoprostanes are a family of prostaglandin-like compounds formed in vivo through the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.govtandfonline.comnih.gov The measurement of F2-isoprostanes, including 8-iso-PGF2α (a stereoisomer of 11β-PGF2α), has become a gold standard for assessing lipid peroxidation and in vivo oxidative stress. tandfonline.comnih.govnih.govresearchgate.net

Numerous studies have validated F2-isoprostanes as extremely accurate measures of lipid peroxidation. tandfonline.comnih.gov Their chemical stability and specific mechanism of formation distinguish them from other products of free radical damage, providing a reliable index of the oxidative component in various diseases. nih.gov In fact, a study sponsored by the National Institutes of Health (NIH) identified F2-isoprostanes as the most reliable index of in vivo oxidant stress when compared to other well-known biomarkers. nih.govresearchgate.net

The quantification of F2-isoprostanes is typically performed using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique. nih.govresearchgate.net These compounds can be measured in various biological fluids and tissues, including plasma, urine, and exhaled breath condensate. tandfonline.commdpi.com

| Disease Category | Level of Oxidative Damage (as measured by F2-isoprostanes) |

| Respiratory Tract Diseases | High |

| Urogenital Diseases | High |

| Cardiovascular Diseases | Low |

| Cancer | Low |

This table, based on a meta-analysis of 242 publications, illustrates the varying levels of oxidative damage across different human health conditions as indicated by F2-isoprostane levels. nih.gov

Research into the Biological Impact of Oxidative Stress Inducers in Model Systems

In experimental models, the introduction of agents known to induce oxidative stress leads to a measurable increase in the production of F2-isoprostanes, further solidifying their role as biomarkers of this process. nih.gov These models are crucial for understanding the downstream biological effects of oxidative stress and for testing the efficacy of potential antioxidant therapies.

For example, studies have shown that exposure to pro-oxidants results in elevated levels of F2-isoprostanes in various tissues. nih.gov Conversely, treatment with antioxidants can lead to a reduction in these levels, providing a biochemical basis for evaluating the effectiveness of such interventions. nih.gov

Furthermore, research has indicated that PGF2α itself can be involved in processes that generate reactive oxygen species. For instance, in bovine luteal cells, PGF2α was shown to substantially increase the production of reactive oxygen species. researchgate.net This suggests a potential feedback loop where the products of lipid peroxidation may themselves contribute to a pro-oxidant environment.

Probing Inflammatory and Immunological Responses

Prostaglandins (B1171923) are key lipid mediators in the generation of inflammatory responses, with their biosynthesis significantly increasing in inflamed tissues. nih.gov 11β-PGF2α, as a major metabolite of PGD2, is a valuable marker for mast cell activation, a critical event in many inflammatory and allergic reactions. sheffieldlaboratorymedicine.nhs.ukaaaai.org Elevated levels of 11β-PGF2α in serum and urine are observed in conditions characterized by systemic mast cell activation, such as anaphylaxis and mast cell activation syndrome. sheffieldlaboratorymedicine.nhs.uk

The utility of measuring PGD2 metabolites is enhanced by their stability compared to the parent compound. sheffieldlaboratorymedicine.nhs.uk In inflammatory diseases where mast cells are implicated, such as rheumatoid arthritis, elevated levels of PGD2 and its metabolites can be present during active inflammation. aaaai.org Therefore, the quantification of 11β-PGF2α and its further metabolite, 2,3-dinor-11β-PGF2α, in urine and plasma provides a sensitive and specific means to assess mast cell-driven inflammation in a variety of research settings. aaaai.orgcaymanchem.com

The quantification of 11β-PGF2α, also known as 9α,11β-PGF2, has been particularly insightful in the field of asthma research. PGD2 is a potent bronchoconstrictor and a major product of mast cells, which are abundant in the airways of individuals with asthma. nih.govsemanticscholar.org

Research has shown that plasma levels of 11β-PGF2α are significantly higher in patients with aspirin-induced asthma (AIA) at baseline compared to those with aspirin-tolerant asthma (ATA) and healthy control subjects. nih.govuj.edu.pl Following a challenge with aspirin, patients with AIA experience a further significant increase in plasma 11β-PGF2α levels, which accompanies the clinical reaction. nih.govuj.edu.pl This suggests a continuous release of PGD2 in stable AIA, which is exacerbated by aspirin. nih.gov

Urinary levels of PGD2 metabolites are also elevated in patients with severe asthma, particularly those with Type 2 inflammation, and these levels correlate with impaired lung function. caymanchem.comsemanticscholar.org In addition to plasma and urine, 11β-PGF2α has been measured in exhaled breath condensate (EBC) of asthmatic patients. One study found that serum levels of 11β-PGF2α were lower in asthmatics with airway hyperresponsiveness to distilled water compared to those without. f1000research.com

These studies underscore the role of the PGD2 pathway in asthma pathogenesis and highlight the utility of measuring 11β-PGF2α in different biological samples to understand and phenotype the disease. nih.govsemanticscholar.orgf1000research.com

| Patient Group | Number of Subjects | Mean Plasma 11β-PGF2α (pg/mL) ± SD |

|---|---|---|

| Aspirin-Induced Asthma (AIA) | 65 | 45.1 ± 27.2* |

| Aspirin-Tolerant Asthma (ATA) | 47 | 22.5 ± 14.5 |

| Healthy Controls (HC) | 50 | 20.8 ± 12.3 |

*Significantly higher than ATA and HC groups. Data sourced from a study by Bochenek et al. uj.edu.pl

| Time Point | Mean Plasma 11β-PGF2α (pg/mL) ± SD | Fold Change |

|---|---|---|

| Pre-challenge | 45.1 ± 27.2 | - |

| Post-challenge (Early) | 63.1 ± 38.1* | ~1.4 |

*Significant increase compared to pre-challenge value (P < .05). Data represents the early rise observed in a subset of 26 AIA patients. uj.edu.pl

The involvement of prostaglandins in cardiovascular homeostasis and disease is an active area of research. mdpi.com Prostaglandin (B15479496) F2α (PGF2α), a stereoisomer of 11β-PGF2α, has been shown to be associated with cardiovascular diseases through its role in acute and chronic inflammation, which can lead to conditions such as atherosclerosis and ischemia-reperfusion injury. mdpi.com

PGF2α exerts a vasoactive and hypertensive effect and can elevate blood pressure. mdpi.compnas.org Studies in mice have demonstrated that PGF2α dose-dependently increases blood pressure through the activation of the F prostanoid (FP) receptor. pnas.org Furthermore, PGF2α has been found to promote the pathogenesis of atherosclerosis in animal models. mdpi.compnas.org The PGF2α/FP receptor pathway is implicated in several processes that contribute to cardiovascular disease, including cardiac hypertrophy, fibrosis, and the activation of the renin-angiotensin-aldosterone system. researchgate.netnih.gov

While much of the research has focused on PGF2α itself, the quantification of its metabolites, including 11β-PGF2α, is relevant for assessing the in vivo activity of this pathway. The major metabolite of PGF2α, 15-keto-dihydro-PGF2α, is found to be elevated in conditions associated with increased cardiovascular risk. nih.gov Given that PGD2 is also implicated in cardiovascular processes and 11β-PGF2α is its stable metabolite, measuring this compound can provide insights into mast cell-driven inflammatory components of cardiovascular disease. nih.gov

Emerging Research Frontiers and Methodological Advancements

Development of Next-Generation Analytical Platforms for Eicosanoid Profiling

The quantification of eicosanoids, a class of signaling lipids that includes prostaglandins (B1171923), is notoriously challenging due to their low endogenous concentrations, structural similarity to other molecules, and potential for instability during sample handling. nih.govdiva-portal.org The development of next-generation analytical platforms, particularly those centered around mass spectrometry, has been pivotal in overcoming these hurdles, with 11β-PGF2α-d4 playing a central role in ensuring analytical accuracy.

Historically, methods like gas chromatography-mass spectrometry (GC-MS) required chemical derivatization to make prostaglandins volatile enough for analysis. metwarebio.com The advent of electrospray ionization (ESI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) revolutionized the field by allowing for the analysis of non-volatile molecules like eicosanoids directly from biological matrices. caymanchem.com

Modern platforms leverage Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) to achieve rapid and high-resolution separation of complex lipid mixtures prior to detection. escholarship.orgmdpi.com This is often paired with tandem mass spectrometry, utilizing techniques like Multiple Reaction Monitoring (MRM), which provides exceptional sensitivity and selectivity for quantifying specific molecules. mdpi.comresearchgate.net

In this context, 11β-PGF2α-d4 is essential as a stable isotope-labeled internal standard. Because it is chemically identical to the target analyte (11β-PGF2α) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically and experiences the same effects during sample extraction, processing, and ionization. caymanchem.comescholarship.org By adding a known quantity of 11β-PGF2α-d4 to a sample, researchers can correct for any analyte loss or variation in instrument response, enabling highly accurate and precise quantification. caymanchem.comlipidmaps.org The use of a d4-labeled standard provides a significant mass shift, which helps to avoid isotopic overlap from the naturally occurring 13C isotopes in the target analyte, thereby widening the dynamic range of the assay. caymanchem.com

Table 1: Comparison of Analytical Platforms for Eicosanoid Analysis

| Analytical Platform | Principle | Role of 11β-PGF2α-d4 | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Used as an internal standard after derivatization. | High sensitivity. | Requires chemical derivatization, time-consuming. metwarebio.com |

| Immunoassays (ELISA) | Antibody-based detection of specific eicosanoids. | Not directly used; these assays measure the analyte directly. | High-throughput, relatively simple. metwarebio.com | Can suffer from lack of specificity and cross-reactivity with similar isomers. acs.org |

| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Ideal internal standard for correcting sample loss and ionization effects. caymanchem.comresearchgate.net | High specificity, sensitivity, and accuracy; no derivatization needed. nih.gov | Higher equipment cost and complexity. |

| UPLC-MS/MS | A high-resolution form of LC-MS/MS using smaller column particles. | Enables accurate quantification in very rapid analysis times (e.g., under 10 minutes). escholarship.orgmdpi.com | Enhanced chromatographic resolution, speed, and sensitivity. nih.govmdpi.com | Subject to matrix effects, which the internal standard helps to mitigate. escholarship.org |

Exploration of Novel Biomarker Discovery Avenues for 11β-Prostaglandin F2α

While 11β-PGF2α-d4 is the analytical tool, its non-deuterated analog, 11β-PGF2α, is an increasingly important biomarker for various pathological conditions, particularly those involving mast cell activation. aaaai.org 11β-PGF2α is a major, stable metabolite of Prostaglandin (B15479496) D2 (PGD2), a potent mediator released almost exclusively by activated mast cells. aaaai.orgglpbio.com Therefore, measuring levels of 11β-PGF2α or its urinary metabolite, 2,3-dinor-11β-PGF2α, provides a reliable window into mast cell activity in the body. aaaai.orgnih.gov

Research has identified elevated levels of these metabolites as key indicators in the diagnosis and monitoring of:

Systemic Mastocytosis: A disorder characterized by the abnormal proliferation of mast cells. Elevated urinary 2,3-dinor-11β-PGF2α is a core diagnostic criterion, and its measurement alongside other mediators like N-methylhistamine and leukotriene E4 increases diagnostic sensitivity to over 90%. mayocliniclabs.commayocliniclabs.com

Anaphylaxis: A severe, life-threatening allergic reaction. Studies have confirmed that levels of 9α,11β-PGF2α (an isomer and common name for 11β-PGF2α) increase significantly during anaphylactic events. researchgate.net The ratio of acute to baseline levels of urinary 2,3-dinor-11β-PGF2α has been shown to be a useful marker of mast cell activation during such episodes. nih.govresearchgate.net

Aspirin-Exacerbated Respiratory Disease (AERD): Urinary metabolites of PGD2 are also known to be elevated in patients with this condition. nih.gov

The ability to accurately measure 11β-PGF2α, powered by the use of 11β-PGF2α-d4 as an internal standard, is critical for these clinical applications. It allows for the establishment of precise diagnostic thresholds and helps differentiate mast cell-driven diseases from other inflammatory conditions. aaaai.orgmayocliniclabs.com

Table 2: 11β-Prostaglandin F2α and its Metabolites as Biomarkers in Clinical Research

| Biomarker | Condition | Finding | Clinical Utility |

|---|---|---|---|

| 9α,11β-PGF2α | Anaphylaxis | Serum levels increase during anaphylactic reactions. researchgate.net | Used in combination with other markers like apolipoprotein A1 for improved diagnostic power. researchgate.net |

| 2,3-dinor-11β-PGF2α (Urine) | Systemic Mastocytosis | Elevated levels (>1820 pg/mg creatinine) are consistent with diagnosis. mayocliniclabs.commayocliniclabs.com | A key screening and diagnostic marker, especially when combined with urinary N-methylhistamine and leukotriene E4. mayocliniclabs.com |

| 2,3-dinor-11β-PGF2α (Urine) | Mast Cell Activation Syndrome (MCAS) | The ratio of levels during an acute event versus baseline is significantly elevated (average ratio of 7.28 in one study). nih.govresearchgate.net | Helps confirm mast cell activation during symptomatic episodes, even when tryptase levels are normal. aaaai.org |

Integration into Comprehensive Lipidomics and Metabolomics Research Pipelines

Modern systems biology relies on "-omics" technologies to capture a global snapshot of molecular changes associated with a specific phenotype or disease state. waters.comnih.gov The analysis of 11β-PGF2α, facilitated by its deuterated standard, is increasingly being integrated into broader lipidomics and metabolomics platforms.

Lipidomics does not focus on a single analyte but aims to quantify hundreds of lipid species simultaneously. metwarebio.com Advanced UPLC-MS/MS methods can now profile over 100 eicosanoids in a single analytical run. nih.govescholarship.org In such complex analyses, the inclusion of specific stable isotope-labeled internal standards, such as 11β-PGF2α-d4, is non-negotiable for ensuring the accurate quantification of each target analyte within the vast lipidome. escholarship.orguniversiteitleiden.nl

Furthermore, researchers are integrating lipidomics data with metabolomics, which profiles other small molecules like amino acids, sugars, and organic acids. nih.gov This integrated approach provides a more holistic view of cellular metabolism. For example, by correlating changes in the 11β-PGF2α pathway with alterations in other metabolic pathways (e.g., energy metabolism, amino acid biosynthesis), scientists can uncover novel disease mechanisms and identify new therapeutic targets. nih.govgenome.jp These comprehensive datasets are often analyzed using advanced bioinformatics tools and mapped onto established metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret the complex biological interactions. genome.jp

The role of 11β-PGF2α-d4 in this landscape is to guarantee that the data point for its corresponding analyte is a precise and reliable anchor within a sea of hundreds of other measurements, thereby strengthening the foundation of the entire systems-level analysis.

Table 3: Example of a Multi-omic Panel Integrating Eicosanoid Analysis

| Omics Layer | Molecules Profiled | Role of 11β-PGF2α Pathway |

|---|---|---|

| Targeted Lipidomics | Prostaglandins (PGE2, PGD2, 11β-PGF2α), Leukotrienes, Thromboxanes, HETEs, Isoprostanes. waters.com | Provides a specific, quantitative measure of mast cell activation and the cyclooxygenase pathway. |

| Global Metabolomics | Amino acids, Organic acids, Sugars, Nucleotides. nih.gov | Correlates mast cell activity with changes in central carbon metabolism, oxidative stress, or nutrient availability. |

| Proteomics | Enzymes (e.g., AKR1C3, COX-2), Receptors (e.g., Prostaglandin F receptor), Cytokines. nih.gov | Links the presence of the 11β-PGF2α biomarker to the expression of the proteins responsible for its production and signaling. |

Q & A

Basic Research Questions

Q. What are the standard protocols for using 11β-Prostaglandin F2α-d4 as an internal standard in mass spectrometry (MS)-based quantification?

- Methodological Answer : Deuterated analogs like 11β-Prostaglandin F2α-d4 are used to correct for matrix effects and ion suppression in MS. Prepare a calibration curve by spiking known concentrations of the analyte into biological matrices (e.g., plasma, urine) alongside a fixed amount of the deuterated standard. Quantify via peak area ratios (analyte vs. internal standard) and validate using precision (CV <15%) and accuracy (85–115% recovery) criteria. Ensure chromatographic separation to avoid isotopic interference .

Q. How can researchers validate the specificity of 11β-Prostaglandin F2α-d4 in complex biological samples?

- Methodological Answer : Perform selectivity tests by analyzing blank matrices from ≥6 sources to confirm the absence of endogenous interference at the analyte’s retention time. Cross-validate with alternative detection methods (e.g., ELISA or LC-MS/MS with different ionization modes) to rule out matrix-specific biases. Use stable isotope dilution to enhance specificity, as deuterated standards co-elute with analytes but are distinguishable via mass shifts .

Q. What are the critical storage conditions for 11β-Prostaglandin F2α-d4 to ensure stability?

- Methodological Answer : Store lyophilized standards at −80°C under inert gas (e.g., argon) to prevent oxidation. For working solutions, use organic solvents (e.g., methanol) at −20°C and avoid freeze-thaw cycles >3×. Validate stability under intended storage conditions via repeated analysis over 2–4 weeks and compare degradation rates against freshly prepared standards .

Advanced Research Questions

Q. How should researchers resolve discrepancies between observed and expected concentrations of 11β-Prostaglandin F2α-d4 in longitudinal studies?

- Methodological Answer : Investigate potential sources of variability:

- Pre-analytical factors : Check sample collection protocols (e.g., anticoagulants, time-to-processing) and storage conditions.

- Instrumental drift : Recalibrate MS systems daily and use quality control (QC) samples interspersed with study samples.

- Statistical analysis : Apply mixed-effects models to account for intra- and inter-subject variability. Cross-check findings with orthogonal assays (e.g., immunoassays) to confirm trends .

Q. What strategies optimize the detection of low-abundance 11β-Prostaglandin F2α-d4 in lipidomic profiling?

- Methodological Answer : Enhance sensitivity via:

- Derivatization : Use pentafluorobenzyl esters or other electron-capturing groups to improve ionization efficiency.

- Microextraction : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with high recovery solvents (e.g., methyl tert-butyl ether).

- Data-independent acquisition (DIA) : Use MS/MSALL or SWATH to capture fragment ions of co-eluting lipids, reducing false negatives .

Q. How can contradictions between in vitro and in vivo data involving 11β-Prostaglandin F2α-d4 be addressed?

- Methodological Answer :

- Dose-response alignment : Ensure in vitro doses reflect physiologically relevant concentrations (e.g., nM–μM ranges).

- Temporal dynamics : Compare time-course data (e.g., prostaglandin half-life in cell media vs. plasma).

- Pathway context : Integrate metabolomic or transcriptomic datasets to identify compensatory mechanisms in vivo. Use knockout models (e.g., COX-1/2 inhibitors) to isolate specific pathways .

Q. What ethical and reporting standards apply when publishing data on 11β-Prostaglandin F2α-d4 in clinical research?

- Methodological Answer :

- Ethical compliance : Obtain institutional review board (IRB) approval for human studies and document informed consent. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Transparency : Disclose all analytical parameters (e.g., LOD, LOQ, CVs) and raw data in supplementary materials. Follow CONSORT guidelines for randomized trials or STROBE for observational studies .

Methodological Notes

- Data Presentation : Use tables to summarize validation parameters (e.g., linearity, precision) and figures for chromatographic traces or dose-response curves. Avoid duplicating data in text and visuals .

- Conflict Resolution : For contradictory findings, employ triangulation (e.g., combine MS, ELISA, and functional assays) and meta-analysis to identify consensus patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.